Cas no 1804511-02-1 (2-Cyano-6-mercapto-4-methylbenzoic acid)

2-Cyano-6-mercapto-4-methylbenzoic acid is a versatile benzoic acid derivative featuring both cyano and mercapto functional groups, which enhance its reactivity and utility in organic synthesis. The presence of the electron-withdrawing cyano group and the nucleophilic thiol moiety makes it a valuable intermediate for constructing heterocyclic compounds, pharmaceuticals, and agrochemicals. Its methyl substitution at the 4-position further modulates steric and electronic properties, enabling selective modifications. This compound is particularly useful in metal-catalyzed coupling reactions and as a building block for sulfur-containing frameworks. Its stability under standard conditions ensures consistent performance in synthetic applications.
2-Cyano-6-mercapto-4-methylbenzoic acid structure
1804511-02-1 structure
Product name:2-Cyano-6-mercapto-4-methylbenzoic acid
CAS No:1804511-02-1
MF:C9H7NO2S
MW:193.222380876541
CID:5007210

2-Cyano-6-mercapto-4-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-6-mercapto-4-methylbenzoic acid
    • Inchi: 1S/C9H7NO2S/c1-5-2-6(4-10)8(9(11)12)7(13)3-5/h2-3,13H,1H3,(H,11,12)
    • InChI Key: ZWHJFEPOHMUUEZ-UHFFFAOYSA-N
    • SMILES: SC1C=C(C)C=C(C#N)C=1C(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 258
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.1

2-Cyano-6-mercapto-4-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010006630-250mg
2-Cyano-6-mercapto-4-methylbenzoic acid
1804511-02-1 97%
250mg
499.20 USD 2021-07-06
Alichem
A010006630-1g
2-Cyano-6-mercapto-4-methylbenzoic acid
1804511-02-1 97%
1g
1,460.20 USD 2021-07-06
Alichem
A010006630-500mg
2-Cyano-6-mercapto-4-methylbenzoic acid
1804511-02-1 97%
500mg
790.55 USD 2021-07-06

Additional information on 2-Cyano-6-mercapto-4-methylbenzoic acid

Introduction to 2-Cyano-6-mercapto-4-methylbenzoic acid (CAS No. 1804511-02-1)

2-Cyano-6-mercapto-4-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804511-02-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its cyano and thiol functional groups, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 2-Cyano-6-mercapto-4-methylbenzoic acid consists of a benzene ring substituted with a cyano group at the 2-position, a thiol group at the 6-position, and a methyl group at the 4-position. This arrangement imparts distinct reactivity and interaction capabilities with biological targets, making it a valuable scaffold for drug discovery and development. The presence of both electron-withdrawing (cyano) and electron-donating (thiol) groups enhances its versatility in forming coordination complexes and participating in various biochemical pathways.

In recent years, 2-Cyano-6-mercapto-4-methylbenzoic acid has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as an intermediate in synthesizing novel therapeutic agents, particularly those targeting inflammatory and autoimmune disorders. The thiol moiety, in particular, has been highlighted for its ability to interact with proteins and enzymes involved in redox signaling pathways, which are crucial in regulating immune responses.

One of the most compelling aspects of 2-Cyano-6-mercapto-4-methylbenzoic acid is its capacity to act as a chelating agent. The cyano group can coordinate with metal ions, while the thiol group provides additional binding sites. This property has been leveraged in the development of metal-based therapeutics, where precise coordination is essential for efficacy and safety. For instance, studies have demonstrated its potential in designing metallo-drugs that exhibit selective toxicity toward cancer cells by targeting specific metalloenzymes or metal-binding proteins.

Recent advancements in computational chemistry have further enhanced the understanding of 2-Cyano-6-mercapto-4-methylbenzoic acid's interactions with biological systems. Molecular docking simulations have revealed that this compound can bind to various protein targets with high affinity, including those involved in metabolic disorders and neurodegenerative diseases. These findings have opened new avenues for developing targeted therapies based on this scaffold.

The synthesis of 2-Cyano-6-mercapto-4-methylbenzoic acid is another area of active research. Researchers have developed efficient synthetic routes that optimize yield and purity while minimizing environmental impact. These methods often involve multi-step organic transformations, including cyanation reactions and thiol group introductions, which are critical for achieving the desired molecular architecture.

Moreover, the pharmacokinetic properties of 2-Cyano-6-mercapto-4-methylbenzoic acid have been thoroughly investigated to ensure its suitability for clinical applications. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its potential side effects. These evaluations are essential for determining optimal dosing regimens and minimizing adverse reactions.

The therapeutic potential of 2-Cyano-6-mercapto-4-methylbenzoic acid extends beyond inflammation and cancer treatment. Emerging research suggests its utility in addressing neurological disorders by modulating neurotransmitter systems and protecting against oxidative stress. The compound's ability to cross the blood-brain barrier has also been explored, opening possibilities for treating central nervous system conditions.

In conclusion, 2-Cyano-6-mercapto-4-methylbenzoic acid (CAS No. 1804511-02-1) represents a promising compound in pharmaceutical research due to its unique structural features and multifaceted biological activities. Its role as a key intermediate in drug synthesis, along with its chelating properties and potential therapeutic applications, underscores its importance in advancing modern medicine. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in future drug development efforts.

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